molecular formula C25H22N4O4S B11568646 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11568646
M. Wt: 474.5 g/mol
InChI Key: HIKJIPVSHJDNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a morpholine ring, and a nitrobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and nitrobenzamide group enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C25H22N4O4S/c1-16-14-17(25-27-21-4-2-3-5-23(21)34-25)6-8-20(16)26-24(30)19-15-18(29(31)32)7-9-22(19)28-10-12-33-13-11-28/h2-9,14-15H,10-13H2,1H3,(H,26,30)

InChI Key

HIKJIPVSHJDNLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.